

Egfr-IN-104: A Technical Guide to Target Selectivity and Pathway Engagement

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target selectivity profile of **Egfr-IN-104**, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to evaluate the potential of **Egfr-IN-104** in preclinical and clinical settings.

Core Data: Target Selectivity Profile

The kinase selectivity of **Egfr-IN-104** was assessed against a panel of kinases to determine its potency and specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from biochemical assays.

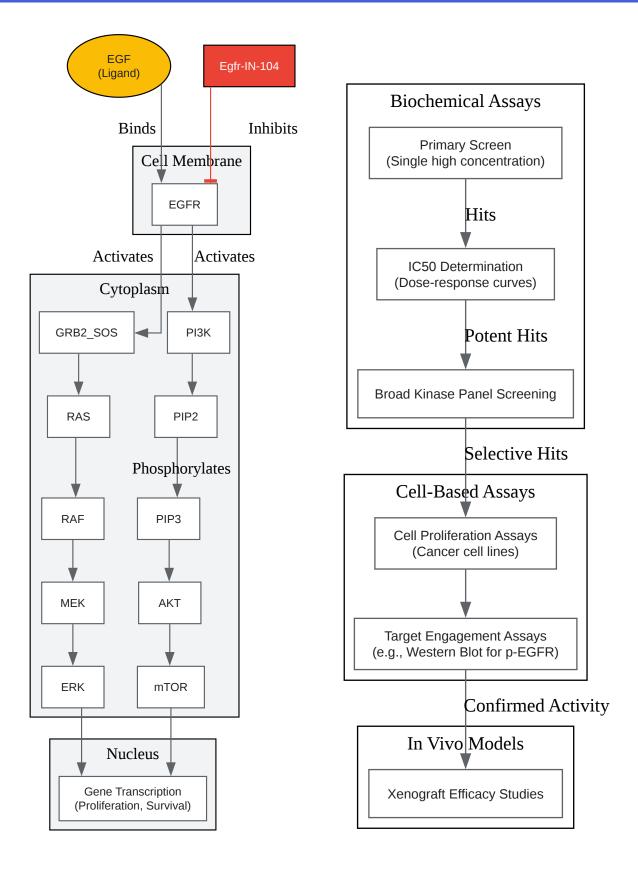


Target Kinase	IC50 (nM)
EGFR (Wild Type)	5.2
EGFR (L858R)	1.8
EGFR (Exon 19 del)	2.5
EGFR (T790M)	45.7
HER2 (ErbB2)	152
HER4 (ErbB4)	890
ABL1	> 10,000
SRC	> 10,000
LCK	> 10,000
CDK2	> 10,000
VEGFR2	3,250

Signaling Pathway Analysis

Egfr-IN-104 is designed to inhibit the tyrosine kinase activity of EGFR, a key receptor in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Dysregulation of the EGFR pathway is a critical factor in the progression of various cancers.[2][3] The diagram below illustrates the canonical EGFR signaling cascade.





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